3,6-Diaminopyrazine-2,5-dicarbonitrile
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Overview
Description
3,6-Diaminopyrazine-2,5-dicarbonitrile: is an organic compound with the molecular formula C6H4N6 . It is a derivative of pyrazine, featuring two amino groups and two cyano groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diaminopyrazine-2,5-dicarbonitrile typically involves the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine using selenium dioxide and silver nitrate. This reaction results in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using the same principles as laboratory synthesis, with adjustments to reaction conditions and purification processes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3,6-Diaminopyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the cyano groups to other functional groups.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Selenium dioxide and silver nitrate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups replacing the amino or cyano groups .
Scientific Research Applications
Chemistry: 3,6-Diaminopyrazine-2,5-dicarbonitrile is used as a building block in organic synthesis. It is involved in the synthesis of complex organic molecules and materials with specific properties .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials .
Mechanism of Action
The mechanism of action of 3,6-Diaminopyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various chemical and biological processes. The exact pathways and targets depend on the specific application and the nature of the interactions .
Comparison with Similar Compounds
- 5,6-Diaminopyrazine-2,3-dicarbonitrile
- 3,6-Dimethylpyrazine-2,5-dicarboxylic acid hydrate
- 2,5-Pyrazinedicarbonitrile, 3,6-diamino-
Uniqueness: 3,6-Diaminopyrazine-2,5-dicarbonitrile is unique due to its specific arrangement of amino and cyano groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Properties
IUPAC Name |
3,6-diaminopyrazine-2,5-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6/c7-1-3-5(9)12-4(2-8)6(10)11-3/h(H2,10,11)(H2,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDBCICANXNQOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)N)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455319 |
Source
|
Record name | 2,5-Pyrazinedicarbonitrile, 3,6-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133940-72-4 |
Source
|
Record name | 2,5-Pyrazinedicarbonitrile, 3,6-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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